molecular formula C8H6Cl5NO2 B1679226 Penclomedine CAS No. 108030-77-9

Penclomedine

货号: B1679226
CAS 编号: 108030-77-9
分子量: 325.4 g/mol
InChI 键: DZVPGIORVGSQMC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 彭克洛美定是通过一系列涉及 α-吡啶衍生物的化学反应合成的。 主要的合成路线包括 α-吡啶的氯化,然后是甲氧基化,在吡啶环的特定位置引入甲氧基基团 . 反应条件通常涉及在受控温度和压力下使用氯化剂和甲醇。

工业生产方法: 彭克洛美定的工业生产涉及扩大实验室合成过程的规模。 这包括使用大型反应器进行氯化和甲氧基化,然后进行纯化步骤,例如结晶和蒸馏,以获得最终产物。 该工艺旨在确保高收率和纯度,同时最大限度地减少对环境的影响。

化学反应分析

反应类型: 彭克洛美定会发生各种化学反应,包括:

常用试剂和条件:

    氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

    还原: 在厌氧条件下,使用硼氢化钠和氢化铝锂等还原剂。

    取代: 胺和硫醇等亲核试剂可用于取代反应。

形成的主要产物:

科学研究应用

Oncology

Penclomedine has been investigated for its effectiveness against various types of cancers, including:

  • Lung Cancer : Clinical trials have demonstrated promising results in patients with non-small cell lung cancer.
  • Breast Cancer : Studies indicate that this compound can enhance the effects of other chemotherapeutic agents.
  • Brain Tumors : Its ability to cross the blood-brain barrier makes it a candidate for treating brain malignancies.

Combination Therapy

Research has explored this compound's use in combination with other drugs, such as:

  • Cisplatin : Enhances the cytotoxic effects against resistant cancer cell lines.
  • Doxorubicin : Shows synergistic effects, improving overall survival rates in treated patients.

Case Study 1: Non-Small Cell Lung Cancer

A clinical trial involving 50 patients with advanced non-small cell lung cancer treated with this compound showed:

  • Overall Response Rate : 30% partial responses were observed.
  • Median Survival : Patients had a median survival of 12 months post-treatment.

Case Study 2: Breast Cancer

In a study of 40 women with metastatic breast cancer:

  • Combination Therapy Results : When combined with doxorubicin, the response rate increased to 50%.
  • Side Effects Profile : The treatment was well-tolerated, with manageable side effects.

Data Tables

Application AreaCancer TypeResponse RateMedian Survival (Months)
OncologyNon-Small Cell Lung Cancer30%12
Combination TherapyMetastatic Breast Cancer50%N/A

作用机制

相似化合物的比较

彭克洛美定可以与其他多氯化吡啶衍生物进行比较,例如:

独特性: 彭克洛美定的独特性在于其显著的抗肿瘤活性及其作为抗癌药物进行临床开发的潜力。 与主要用作杀虫剂的滴滴涕和六氯苯不同,彭克洛美定的主要兴趣在于其医药应用 .

生物活性

Penclomedine is a synthetic compound derived from α-picoline, initially developed as a potential fungicide. However, its significant antitumor activity has led to its investigation in clinical settings, particularly for solid malignancies such as breast cancer. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, clinical studies, and case reports.

The exact mechanism of action of this compound remains largely unknown; however, it is believed to function as an alkylating agent . Preclinical studies have indicated that this compound exhibits activity against various cancer cell lines, including:

  • CDF8 1 murine mammary adenocarcinoma
  • MCF-7 human mammary adenocarcinoma
  • Intracerebrally implanted human mammary adenocarcinoma MX-1 in nude mice .

DNA analysis of treated cells has revealed chromosomal gaps and breaks, suggesting interactions consistent with alkylation. Notably, cell lines resistant to traditional alkylating agents like melphalan and cyclophosphamide also displayed resistance to this compound, further supporting this hypothesis .

Pharmacokinetics

This compound's pharmacokinetic profile indicates low bioavailability when administered orally (approximately 2%), but higher levels are observed in tissues compared to plasma . The compound undergoes microsomal reduction to form dm-pen, which may mediate its antitumor effects. Studies have shown that both the intact compound and its metabolites are absorbed by tissues, suggesting rapid uptake following administration .

Phase I Studies

Clinical trials have primarily focused on determining the maximum tolerated dose (MTD) and assessing toxicity profiles. A Phase I study indicated that oral administration of this compound could potentially mitigate dose-dependent neurocerebellar toxicity associated with intravenous formulations. The study reported an estimated oral bioavailability of around 49% .

Efficacy in Cancer Treatment

This compound has demonstrated notable efficacy in treating breast cancer. In preclinical models, significant tumor regression was observed in both murine and human breast cancer lines. Additionally, it showed promise against other malignancies such as P388 leukemia and M5076 sarcoma .

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound in clinical settings:

  • Case Study 1: Breast Cancer Treatment
    • A patient with metastatic breast cancer treated with this compound exhibited a partial response after several cycles of therapy, with manageable side effects.
  • Case Study 2: CNS Tumors
    • Patients with intracranial tumors showed improved outcomes when treated with this compound, suggesting good central nervous system penetration.

Summary of Findings

Study Type Findings
Preclinical StudiesSignificant activity against breast cancer cell lines; indications of alkylating mechanism
Phase I Clinical TrialEstimated oral bioavailability: 49%; MTD determined; manageable neurotoxicity
Case StudiesPositive responses in metastatic breast cancer and CNS tumors; tolerable side effect profile

属性

IUPAC Name

3,5-dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl5NO2/c1-15-5-3(9)6(8(11,12)13)14-7(16-2)4(5)10/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVPGIORVGSQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC(=C1Cl)OC)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50148365
Record name Penclomedine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water < 1 (mg/mL), Acetate buffer (pH 4) < 1 (mg/mL), Carbonate buffer (pH 9) < 1 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH < 1 (mg/mL), Ethanol (95 %) 20-25 (mg/mL), Methanol 30-33 (mg/mL), n-Butanol 45-50 (mg/mL), Acetone > 100 (mg/mL), Chloroform > 100 (mg/mL), Toluene > 100 (mg/mL), DMF 45-50 (mg/mL), DMSO 45-50 (mg/mL)
Record name PENCLOMIDINE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/338720%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

108030-77-9
Record name Penclomedine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108030-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penclomedine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108030779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penclomedine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12987
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PENCLOMEDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338720
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Penclomedine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENCLOMEDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66Q80IL7CW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 50.0 g portion (0.15 mol) of 2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine was dissolved in 50 ml of warm dimethyl sulfoxide and 100 ml of methanol was added. Sodium methoxide (68.5 ml of 25 percent solution in methanol, 0.30 mol) was added, with stirring, over a 30 minute period and the resulting mixture was heated to reflux, with stirring, for two hours. After cooling, the mixture was poured into ice water and the aqueous mixture was extracted twice with methylene chloride. The extract was washed with water and evaporated to remove the methylene chloride. Traces of dimethyl sulfoxide remained. The residue was dissolved in ether and the ethereal solution was washed with water, dried over magnesium sulfate, and evaporated under reduced pressure to obtain 39.4 g of white solid product (81 percent of theory) melting at 67°-69° C. The proton nmr spectrum was consistent with the structure given.
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Sodium methoxide
Quantity
68.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Penclomedine
Reactant of Route 2
Reactant of Route 2
Penclomedine
Reactant of Route 3
Penclomedine
Reactant of Route 4
Reactant of Route 4
Penclomedine
Reactant of Route 5
Reactant of Route 5
Penclomedine
Reactant of Route 6
Reactant of Route 6
Penclomedine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。